Synthesis Pathway and Process Optimization for 2-Methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline
Synthesis Pathway and Process Optimization for 2-Methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline
Executive Summary
2-Methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline (CAS: 948007-73-6) is a highly functionalized aniline derivative that serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly targeted kinase inhibitors[1][2]. The structural complexity of this molecule requires a meticulously designed synthetic route to address three primary challenges: the efficient construction of the tetrazole heterocycle, the regioselective N-methylation of the tetrazole ring, and the chemoselective reduction of a nitroarene precursor.
This technical guide provides a comprehensive, self-validating methodology for the synthesis of this compound, grounded in mechanistic causality and optimized for high yield and isomeric purity.
Retrosynthetic Analysis & Strategic Planning
The target molecule features an aniline amine at position 1, a methyl group at position 2, and a 2-methyl-2H-tetrazole group at position 5. By mapping these relative positions (amine and methyl are ortho; amine and tetrazole are meta), we can trace the target back to the commercially available starting material 4-methyl-3-nitrobenzonitrile [3].
The forward synthesis proceeds through a logical three-step sequence:
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[3+2] Cycloaddition: Conversion of the nitrile to a 1H-tetrazole.
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Regioselective N-Methylation: Alkylation of the tetrazole favoring the 2H-isomer.
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Catalytic Hydrogenation: Chemoselective reduction of the nitro group to the primary amine.
Caption: Three-step synthetic pathway from 4-methyl-3-nitrobenzonitrile to the target aniline.
Step-by-Step Methodologies & Mechanistic Causality
Step 1: Zinc-Catalyzed[3+2] Cycloaddition (Tetrazole Formation)
The construction of the tetrazole core relies on the robust [4].
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Mechanistic Causality: Traditional tetrazole syntheses utilize highly toxic and explosive hydrazoic acid or organotin azides. By employing Zinc Bromide (ZnBr₂), the zinc ion acts as a Lewis acid, coordinating to the nitrogen of the nitrile. This lowers the LUMO energy of the nitrile carbon, drastically accelerating the nucleophilic attack by the azide ion (N₃⁻) in a concerted [3+2] cycloaddition[4].
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Protocol:
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Charge a pressure-rated reaction vessel with 4-methyl-3-nitrobenzonitrile (1.0 equiv), Sodium Azide (NaN₃, 1.2 equiv), and ZnBr₂ (1.0 equiv).
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Suspend the mixture in a solvent system of DMF/H₂O (typically 4:1 v/v).
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Seal and heat the mixture to 120 °C with vigorous stirring for 24 hours.
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In-Process Control (IPC): Monitor via IR spectroscopy for the disappearance of the sharp C≡N stretch at ~2230 cm⁻¹.
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Cool to room temperature, acidify to pH 2 using 3N HCl (to precipitate the 1H-tetrazole and dissolve zinc salts), and extract with Ethyl Acetate (EtOAc).
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Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 5-(4-methyl-3-nitrophenyl)-1H-tetrazole .
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Step 2: Regioselective N-Methylation
Alkylation of 5-substituted tetrazoles inherently produces a mixture of N1 and N2 regioisomers. Achieving high selectivity for the N2-isomer is critical for this pathway.
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Mechanistic Causality: Regioselectivity is heavily dictated by thermodynamic control. Alkylation at the N1 position introduces severe steric repulsion between the incoming methyl group and the bulky 5-aryl substituent. Furthermore, the N2-alkylated product benefits from superior electronic stabilization of the resulting dipole[5]. Using a mild base (K₂CO₃) and moderate heating ensures the reaction operates under thermodynamic control, favoring the 2-methyl isomer (typically in a 4:1 to 5:1 ratio over the 1-methyl isomer)[5][6].
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Protocol:
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Dissolve 5-(4-methyl-3-nitrophenyl)-1H-tetrazole (1.0 equiv) in anhydrous acetone.
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Add finely powdered K₂CO₃ (1.5 equiv) and stir for 15 minutes to generate the tetrazolate anion.
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Add Methyl Iodide (MeI, 1.2 equiv) dropwise. Caution: MeI is a volatile alkylating agent; handle in a fume hood.
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Heat the mixture to 40 °C for 12 hours.
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Quench with water, extract with EtOAc, and concentrate.
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Isolate the pure 2-methyl-5-(4-methyl-3-nitrophenyl)-2H-tetrazole via silica gel column chromatography (Hexane/EtOAc gradient). The N2-isomer typically elutes first due to lower polarity compared to the N1-isomer.
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Caption: Experimental workflow for the regioselective N-methylation and subsequent isolation.
Step 3: Chemoselective Catalytic Hydrogenation
The final step requires the reduction of the highly electron-withdrawing nitro group to an electron-donating amine without cleaving the tetrazole ring.
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Mechanistic Causality: Catalytic transfer hydrogenation using Palladium on Carbon (Pd/C) provides a highly chemoselective route to reduce the nitroarene [7]. The reaction proceeds via sequential transfer of hydrogen, reducing the nitro group (-NO₂) to a nitroso (-NO), then to a hydroxylamine (-NHOH), and finally to the aniline (-NH₂). The tetrazole ring is highly stable to standard Pd/C hydrogenation conditions[7][8].
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Protocol:
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Dissolve the purified 2-methyl-5-(4-methyl-3-nitrophenyl)-2H-tetrazole in MS-grade Methanol.
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Carefully add 10% Pd/C (0.1 equiv by weight) under an inert Argon atmosphere to prevent auto-ignition.
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Purge the vessel with Hydrogen gas (H₂) and maintain a 1 atm H₂ balloon.
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Stir vigorously at 25 °C for 4 hours.
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IPC: Monitor via TLC or LC-MS. The product will show a distinct mass shift from [M+H]⁺ 220 to 190.
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Filter the mixture through a pad of Celite to remove the palladium catalyst.
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Concentrate the filtrate under reduced pressure to yield the final product: 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline .
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Quantitative Data & Process Optimization
The following table summarizes the expected reaction metrics, yields, and analytical markers for a self-validating workflow.
| Reaction Step | Reagents & Conditions | Yield (%) | Regioselectivity (N2:N1) | Key Analytical Markers |
| 1. [3+2] Cycloaddition | NaN₃, ZnBr₂, H₂O/DMF, 120°C, 24h | 85 - 90 | N/A | IR: Disappearance of C≡N stretch (~2230 cm⁻¹).MS: [M+H]⁺ 206. |
| 2. N-Methylation | MeI, K₂CO₃, Acetone, 40°C, 12h | 75 - 80 | ~ 4:1 | ¹H NMR: N2-CH₃ singlet typically downfield (~4.3 ppm) vs N1-CH₃ (~4.1 ppm).MS: [M+H]⁺ 220. |
| 3. Nitro Reduction | H₂ (1 atm), 10% Pd/C, MeOH, 25°C, 4h | 92 - 95 | N/A | ¹H NMR: Appearance of broad -NH₂ singlet (~5.0 ppm).MS: [M+H]⁺ 190. |
References
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Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950. URL:[Link]
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Canton, R., et al. (2020). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. Organic & Biomolecular Chemistry (RSC). URL:[Link]
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Goyal, A., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 12, 5134-5145. (Archived via PMC). URL:[Link]
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